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molecular formula C15H16Cl4N2 B8485713 4,5-Dichloro-1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole CAS No. 61019-77-0

4,5-Dichloro-1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole

Cat. No. B8485713
M. Wt: 366.1 g/mol
InChI Key: PMJLBCNCURIRPK-UHFFFAOYSA-N
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Patent
US04118461

Procedure details

To 100 ml of methanol is added 1.7g (0.0735 moles) of sodium. When the sodium dissolves, 10g (0.0735 moles) of 4,5-dichlorimidazole is added. The mixture is stirred until a solution forms, and then the methanol is stripped off. The wet residue is then added to 50 ml of dimethyl formamide and the solution heated up to 125° to remove the remaining methanol and water. The solution is cooled to less than 100° and 2.5g (0.0735 moles) of 2-(2,4-dichlorophenyl)hexyl methane sulfonate is added. The reaction is heated up to 130° for 2 hours and then cooled. The reaction is poured into water and the organic material extracted three times with 200 ml of benzene. The combined extracts are washed twice with 50 ml of water, dried over anhydrous magnesium sulfate and concentrated to obtain 15.8 g of the crude product. The residue is dissolved in ether, and treated with dry hydrogen chloride gas. The ether solution is decanted from the oil which forms and the oil is triturated twice with 150 ml of ether. The oil is then treated with 10% sodium hyroxide, and the product extracted out twice with 200 ml of ether. The ether solution is dried and concentrated to give 12.6 g (47%) of the oil product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10g
Quantity
0.0735 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(2,4-dichlorophenyl)hexyl methane sulfonate
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[N:4]=[CH:5][NH:6][C:7]=1[Cl:8].CS(O[CH2:14][CH:15]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=1[Cl:27])[CH2:16][CH2:17][CH2:18][CH3:19])(=O)=O.Cl>CCOCC.O.CN(C)C=O.CO>[Cl:27][C:21]1[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=1[CH:15]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14][N:4]1[C:3]([Cl:2])=[C:7]([Cl:8])[N:6]=[CH:5]1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
10g
Quantity
0.0735 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CNC1Cl
Step Five
Name
2-(2,4-dichlorophenyl)hexyl methane sulfonate
Quantity
2.5 g
Type
reactant
Smiles
CS(=O)(=O)OCC(CCCC)C1=C(C=C(C=C1)Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until a solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated up to 125°
CUSTOM
Type
CUSTOM
Details
to remove the remaining methanol and water
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to less than 100°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated up to 130° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the organic material extracted three times with 200 ml of benzene
WASH
Type
WASH
Details
The combined extracts are washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain 15.8 g of the crude product
CUSTOM
Type
CUSTOM
Details
The ether solution is decanted from the oil which
CUSTOM
Type
CUSTOM
Details
the oil is triturated twice with 150 ml of ether
ADDITION
Type
ADDITION
Details
The oil is then treated with 10% sodium hyroxide
EXTRACTION
Type
EXTRACTION
Details
the product extracted out twice with 200 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC(=C1Cl)Cl)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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